molecular formula C17H18BrNO B11536830 3-bromo-N-(4-butylphenyl)benzamide

3-bromo-N-(4-butylphenyl)benzamide

Cat. No.: B11536830
M. Wt: 332.2 g/mol
InChI Key: NKARKQLHHKOHMH-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-butylphenyl)benzamide is an organic compound with the molecular formula C17H18BrNO This compound is characterized by a bromine atom attached to the benzamide structure, with a butyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(4-butylphenyl)benzamide typically involves the bromination of N-(4-butylphenyl)benzamide. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to facilitate the bromination reaction. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction might involve hydrogenation using palladium on carbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

Major Products Formed:

    Substitution: Depending on the nucleophile, products can include N-(4-butylphenyl)benzamide derivatives with various functional groups replacing the bromine.

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: The primary product is the dehalogenated N-(4-butylphenyl)benzamide.

Scientific Research Applications

3-Bromo-N-(4-butylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-bromo-N-(4-butylphenyl)benzamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can play a crucial role in these interactions by forming halogen bonds with target molecules, thereby influencing the compound’s binding affinity and specificity.

Comparison with Other Compounds:

    N-(4-butylphenyl)benzamide: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-Chloro-N-(4-butylphenyl)benzamide: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.

    N-(4-butylphenyl)-3-methoxybenzamide: Contains a methoxy group instead of bromine, leading to different electronic and steric effects.

Uniqueness: this compound is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their work, leading to advancements in multiple scientific fields.

Properties

Molecular Formula

C17H18BrNO

Molecular Weight

332.2 g/mol

IUPAC Name

3-bromo-N-(4-butylphenyl)benzamide

InChI

InChI=1S/C17H18BrNO/c1-2-3-5-13-8-10-16(11-9-13)19-17(20)14-6-4-7-15(18)12-14/h4,6-12H,2-3,5H2,1H3,(H,19,20)

InChI Key

NKARKQLHHKOHMH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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